4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol 4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17849796
InChI: InChI=1S/C18H17FN4O3S2/c19-14-4-6-15(7-5-14)23-17(20-21-18(23)27)13-2-1-3-16(12-13)28(24,25)22-8-10-26-11-9-22/h1-7,12H,8-11H2,(H,21,27)
SMILES:
Molecular Formula: C18H17FN4O3S2
Molecular Weight: 420.5 g/mol

4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC17849796

Molecular Formula: C18H17FN4O3S2

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C18H17FN4O3S2
Molecular Weight 420.5 g/mol
IUPAC Name 4-(4-fluorophenyl)-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C18H17FN4O3S2/c19-14-4-6-15(7-5-14)23-17(20-21-18(23)27)13-2-1-3-16(12-13)28(24,25)22-8-10-26-11-9-22/h1-7,12H,8-11H2,(H,21,27)
Standard InChI Key ZVGWXDYLLFRYTH-UHFFFAOYSA-N
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3C4=CC=C(C=C4)F

Introduction

4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that has garnered significant attention due to its unique structural features and potential biological activities. This compound incorporates a triazole ring, a sulfonamide moiety, and a fluorinated phenyl group, which contribute to its chemical reactivity and biological interactions.

Synthesis and Preparation

The synthesis of 4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. Each step requires careful optimization of reaction conditions to ensure high yields and purity. The specific synthesis pathway may vary depending on the starting materials and desired intermediates.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including potential as an anti-cancer agent and antibacterial properties. The morpholine sulfonyl moiety plays a crucial role in enhancing its interaction with biological macromolecules such as proteins and nucleic acids, which is essential for understanding its mechanism of action and therapeutic potential.

Structural Similarities and Variants

Several compounds share structural similarities with 4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol, each with unique characteristics that could influence their biological activities and applications in drug development.

Compound NameStructure FeaturesUnique Aspects
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiolContains bromine instead of fluorineDifferent halogen may affect biological activity
2-{[4-(3-fluorophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acidAcetic acid derivativePotentially different solubility and bioavailability
5-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrazolePyrazole instead of triazoleDifferent ring structure may alter binding properties

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